Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines, essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation .
Synthesis Analysis
The synthesis of carbamates, such as this compound, involves the use of amine protecting groups . These groups are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a carbamate group . This group is a key component in the structure of this compound and plays a crucial role in its chemical properties and reactions .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its role as a protecting group for amines . The carbamate group can be installed and removed under relatively mild conditions . The removal of the carbamate group can be achieved through various methods, including the use of strong acid or heat for the Boc group, and catalytic hydrogenation for the CBz group .Physical and Chemical Properties Analysis
This compound is a solid compound . It is insoluble in water but soluble in organic solvents such as benzene .Scientific Research Applications
Photopolymerization Applications
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been investigated for its utility in photopolymerization. For instance, a compound with similar structural features was used as a photoiniferter in nitroxide-mediated photopolymerization, demonstrating significant potential in materials science (Guillaneuf et al., 2010).
Synthesis and Analgesic Activity
In medicinal chemistry, related compounds have been synthesized and evaluated for their analgesic activities. This highlights the potential of benzyl carbamate derivatives in the development of new analgesic drugs (Rádl et al., 2000).
Synthesis of Amino Acid Derivatives
The compound and its derivatives have been used in the synthesis of amino acid derivatives, showcasing its versatility in organic synthesis and potential in the pharmaceutical industry (Barišić et al., 2002).
Inhibition of Cholinesterase Enzymes
Studies have also investigated benzene-based carbamates, including similar compounds, for their ability to inhibit cholinesterase enzymes, which is significant in the treatment of neurodegenerative diseases like Alzheimer's (Bąk et al., 2019).
Mechanochemical Synthesis
The compound has been explored in mechanochemical synthesis, providing a sustainable method for the production of carbamates, which is important in green chemistry (Lanzillotto et al., 2015).
Development of Novel Anticholinesterases
Further, novel anticholinesterase compounds based on similar molecular skeletons have been synthesized, which is crucial for the development of new therapeutics for neurological disorders (Luo et al., 2005).
Mechanism of Action
The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is related to its function as a protecting group for amines . In this role, it protects the amine group during the synthesis of peptides, preventing unwanted reactions . The carbamate group can be selectively removed under certain conditions, allowing for the controlled synthesis of peptides .
Future Directions
The use of carbamates as protecting groups for amines has significant implications for the synthesis of peptides . The ability to install and remove these groups under relatively mild conditions provides a high degree of control over the synthesis process . This could potentially lead to the development of more efficient and versatile methods for peptide synthesis .
Properties
IUPAC Name |
benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLCBIYQXRMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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